molecular formula C25H30ClNO5 B14866593 Clemastine fumarate salt

Clemastine fumarate salt

Cat. No.: B14866593
M. Wt: 460.0 g/mol
InChI Key: PMGQWSIVQFOFOQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clemastine fumarate salt is a compound known for its antihistamine properties. It is a first-generation histamine H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms. This compound is commonly used to treat symptoms of allergies, such as sneezing, runny nose, and itching .

Preparation Methods

The preparation of clemastine fumarate involves several steps:

    Starting Material: The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidines.

    Chlorination Substitution: This compound undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.

    Reaction with Alcohol: The chlorinated compound reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol in the presence of sodamide to produce racemic clemastine.

    Formation of Succinate: Succinic acid is added to form clemastine succinate.

    Salt Formation: The succinate is split in acetone and water with L-(+)-tartaric acid, and fumaric acid is added to form clemastine fumarate crude product.

    Recrystallization: The crude product is recrystallized with aqueous acetone solution to obtain pure clemastine fumarate.

Chemical Reactions Analysis

Clemastine fumarate salt undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: Clemastine fumarate can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.

    Common Reagents and Conditions: Typical reagents include chlorinating agents, sodamide, and acids like fumaric and succinic acids. Conditions often involve controlled temperatures and solvents like acetone and water.

    Major Products: The primary product is clemastine fumarate, with potential by-products depending on the specific reaction conditions.

Scientific Research Applications

Mechanism of Action

Clemastine fumarate exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms. The compound also has anticholinergic and sedative effects, which contribute to its overall therapeutic profile .

Comparison with Similar Compounds

Clemastine fumarate is compared with other first-generation antihistamines, such as diphenhydramine and chlorpheniramine:

Similar compounds include:

  • Diphenhydramine
  • Chlorpheniramine
  • Brompheniramine

Clemastine fumarate stands out due to its unique combination of antihistamine, anticholinergic, and sedative properties, making it a versatile compound in both clinical and research settings .

Properties

Molecular Formula

C25H30ClNO5

Molecular Weight

460.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PMGQWSIVQFOFOQ-WLHGVMLRSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.